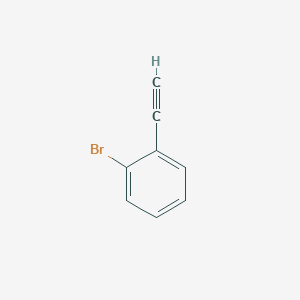
1-Bromo-2-etinilbenceno
Descripción general
Descripción
1-Bromo-2-ethynylbenzene is a haloalkyne, a type of organic compound that contains both a halogen atom and an alkyne group. Its molecular formula is C8H5Br, and it has a molecular weight of 181.03 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethynylbenzene has several applications in scientific research:
Mecanismo De Acción
Target of Action
1-Bromo-2-ethynylbenzene (BEB) primarily targets enzymes involved in electrophilic aromatic substitution reactions. These enzymes facilitate the formation of sigma bonds between the compound and aromatic rings, which is crucial for its biological activity .
Mode of Action
BEB interacts with its targets through a two-step mechanism. Initially, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, yielding a substituted benzene ring . This interaction alters the electronic structure of the target molecules, leading to changes in their activity.
Biochemical Pathways
The primary biochemical pathway affected by BEB is the electrophilic aromatic substitution pathway. This pathway involves the formation of a benzenonium intermediate, which is a key step in the substitution of hydrogen atoms on the benzene ring with other substituents. The downstream effects include the formation of various substituted benzene derivatives, which can have diverse biological activities .
Pharmacokinetics
The pharmacokinetics of BEB, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. BEB is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and the duration of its action in the body .
Result of Action
At the molecular level, BEB’s action results in the formation of substituted benzene derivatives, which can modulate the activity of various enzymes and receptors. At the cellular level, these changes can affect cell signaling pathways, leading to alterations in cell function and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of BEB. For instance, higher temperatures may increase the reaction rate, while extreme pH levels could affect the compound’s stability and reactivity. Additionally, the presence of other reactive chemicals could lead to competitive interactions, impacting BEB’s effectiveness .
Análisis Bioquímico
Biochemical Properties
It is known to undergo Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative . This suggests that 1-Bromo-2-ethynylbenzene can participate in biochemical reactions involving carbon-carbon bond formation.
Molecular Mechanism
It is known to participate in Sonogashira coupling reactions, which involve the formation of carbon-carbon bonds
Métodos De Preparación
1-Bromo-2-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields.
Another method involves the bromination of 2-ethynylbenzene. This process requires the use of bromine in a suitable solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-Bromo-2-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound is frequently used in Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, 1-bromo-2-ethynylbenzene can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling typically yields substituted alkynes, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
Comparación Con Compuestos Similares
1-Bromo-2-ethynylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-ethynylbenzene: Similar in structure but contains a chlorine atom instead of bromine.
1-Iodo-2-ethynylbenzene: Contains an iodine atom, which makes it more reactive in certain coupling reactions compared to its bromo counterpart.
2-Bromophenylacetylene: Another haloalkyne with a similar structure but different substitution pattern, leading to varied reactivity and applications.
1-Bromo-2-ethynylbenzene is unique due to its specific reactivity and the types of reactions it undergoes, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
1-bromo-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDOYUFNRDGYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345140 | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-46-1 | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-bromo-2-ethynylbenzene be utilized in the development of molecular electronics?
A: 1-bromo-2-ethynylbenzene serves as a promising building block in molecular electronics due to its ability to covalently bond with silicon substrates. [] This covalent attachment is particularly interesting for developing molecular-scale electronic components. Researchers are investigating how the conductivity through 1-bromo-2-ethynylbenzene molecules attached to silicon surfaces changes based on the alignment of the substrate's conduction and valence bands with the molecule's bonding and antibonding energy levels. [] This research aims to understand and control electron flow at the molecular level, paving the way for smaller and more efficient electronic devices.
Q2: What synthetic strategies can be employed to utilize 1-bromo-2-ethynylbenzene as a precursor for more complex molecules?
A: 1-bromo-2-ethynylbenzene acts as a versatile starting material for synthesizing dibenzopentalenes, a class of compounds with interesting electronic properties. [] A novel synthetic route utilizes nickel(0) complexes to couple two molecules of 1-bromo-2-ethynylbenzene, forming three new carbon-carbon bonds in a single step. [] This method offers a streamlined approach to access dibenzopentalenes with diverse functional groups, expanding the possibilities for tailoring their electronic properties for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







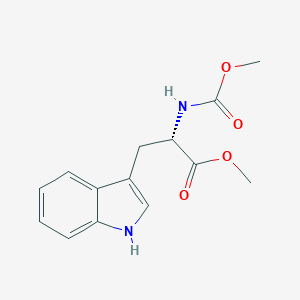
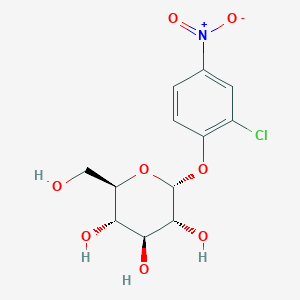
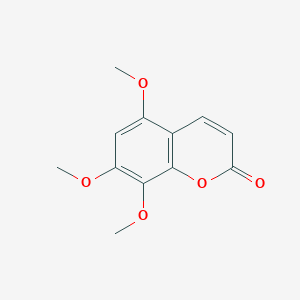
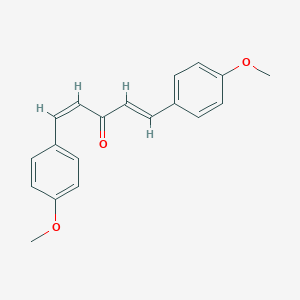

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)
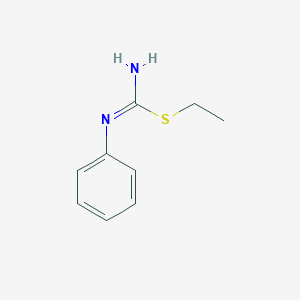

![(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B14291.png)
